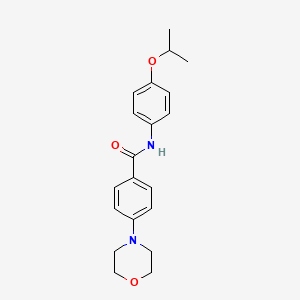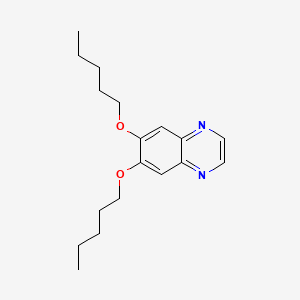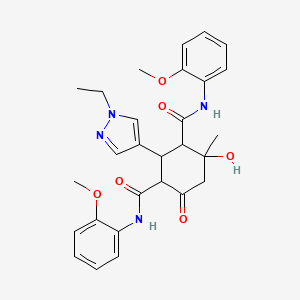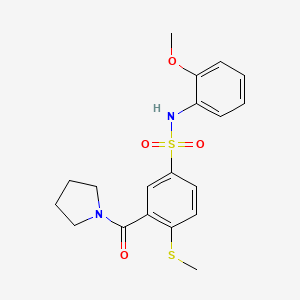
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-(4-morpholinylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-(4-morpholinylsulfonyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as BIX-01294 and is a potent inhibitor of histone methyltransferase G9a, which has been implicated in the development of various diseases, including cancer, neurological disorders, and viral infections.
Mechanism of Action
BIX-01294 is a selective inhibitor of G9a, which is a histone methyltransferase that catalyzes the methylation of lysine 9 on histone H3. Methylation of lysine 9 on histone H3 is associated with gene silencing and chromatin condensation. Inhibition of G9a by BIX-01294 results in the reduction of H3K9me2 levels, leading to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
BIX-01294 has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, BIX-01294 has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G1 phase. In animal models of neurological disorders, BIX-01294 has been shown to have neuroprotective effects by reducing neuronal cell death and improving cognitive function. Furthermore, BIX-01294 has been shown to have antiviral effects by inhibiting the replication of human cytomegalovirus and herpes simplex virus type 1.
Advantages and Limitations for Lab Experiments
BIX-01294 has several advantages as a research tool. It is a highly selective inhibitor of G9a and does not inhibit other histone methyltransferases. Additionally, BIX-01294 has been shown to have low toxicity in vitro and in vivo. However, there are also limitations to the use of BIX-01294 in lab experiments. BIX-01294 has poor solubility in water, which can make it difficult to use in certain assays. Additionally, BIX-01294 has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for the research on BIX-01294. One area of research is the development of more potent and selective inhibitors of G9a. Additionally, the use of BIX-01294 in combination with other therapies, such as chemotherapy or radiation therapy, could enhance its effectiveness in the treatment of cancer. Furthermore, the use of BIX-01294 in animal models of other diseases, such as viral infections and autoimmune disorders, could provide insights into its potential therapeutic applications in these conditions.
Synthesis Methods
The synthesis of BIX-01294 involves a multi-step process that begins with the reaction of 4-chloro-3-nitrobenzoic acid with 1,3-benzodioxole in the presence of a base to form 4-chloro-3-(1,3-benzodioxol-5-yl)benzoic acid. The resulting compound is then reacted with thionyl chloride to form 4-chloro-3-(1,3-benzodioxol-5-yl)benzoyl chloride, which is then reacted with morpholine and sodium sulfite to form BIX-01294.
Scientific Research Applications
BIX-01294 has been extensively studied for its potential therapeutic applications in various diseases. The inhibition of G9a by BIX-01294 has been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells in vitro and in vivo. Additionally, BIX-01294 has been shown to have neuroprotective effects in animal models of neurological disorders, including Alzheimer's disease and Parkinson's disease. Furthermore, BIX-01294 has been shown to have antiviral effects against human cytomegalovirus and herpes simplex virus type 1.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O6S/c20-15-3-2-14(10-18(15)29(24,25)22-5-7-26-8-6-22)19(23)21-11-13-1-4-16-17(9-13)28-12-27-16/h1-4,9-10H,5-8,11-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAPLLZHFUUFDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![diethyl [5-(benzylamino)-2-(1-naphthyl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B4876364.png)
![2-[(4-chlorobenzyl)thio]-4-(4-methoxy-3-nitrobenzylidene)-1,3-thiazol-5(4H)-one](/img/structure/B4876365.png)
![ethyl 1-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-3-piperidinecarboxylate](/img/structure/B4876371.png)
![4-ethoxy-N-[phenyl(3-pyridinyl)methyl]benzamide](/img/structure/B4876378.png)
![N-[4-(3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazin-2-yl)phenyl]acetamide](/img/structure/B4876384.png)

![N-(4-{[(3-chloro-4-methylphenyl)amino]sulfonyl}phenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4876401.png)
![2-bromo-N-(4-{5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B4876411.png)
![5-phenyl-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B4876413.png)


![1-{[4-(methylthio)-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4876433.png)
